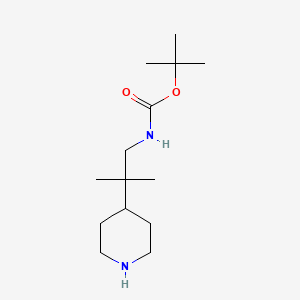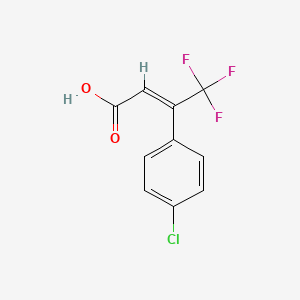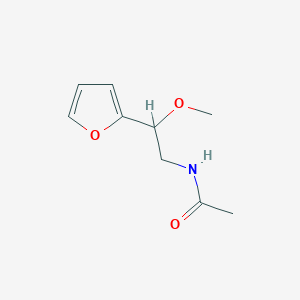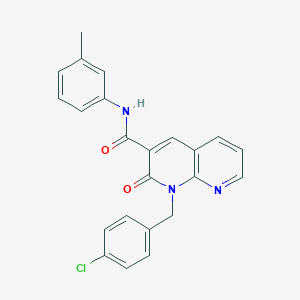
tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate” is a chemical compound with the molecular formula C14H28N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate” can be represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 . The molecular weight of the compound is 214.31 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid or semi-solid or lump or liquid . It has a molecular weight of 214.31 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Biomonitoring and Environmental Analysis
Research has utilized derivatives of tert-Butyl compounds, like 2-(4-tert-butylbenzyl)propionaldehyde (commonly known as lysmeral), for biomonitoring purposes. A study conducted human biomonitoring by analyzing lysmeral metabolites in urine samples, revealing exposure trends to this fragrance chemical over time. The study showed a decreasing trend in exposure to lysmeral from 2000 to 2018, indicating its widespread presence and usage in cosmetic products. The major metabolites, tert-butylbenzoic acid (TBBA) and lysmerol, were quantified and used as specific biomarkers for broad exposure to lysmeral (Scherer et al., 2020).
Toxicokinetics and Metabolism Studies
The toxicokinetics and biotransformation of tert-Butyl compounds have been extensively studied to understand human and environmental exposure risks. For instance, studies on ethers such as methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME) have provided insights into their rapid uptake, clearance, and biotransformation in both rats and humans. These studies are crucial for assessing the potential health risks associated with exposure to these compounds and for understanding their metabolic pathways (Dekant et al., 2001).
Medical Applications
Some tert-Butyl compounds have been explored for medical applications, such as the dissolution of cholesterol gallbladder stones. Methyl tert-butyl ether (MTBE), for instance, has been used for topical dissolution of gallbladder stones, offering a non-surgical treatment option for patients. The studies have evaluated the effectiveness, side effects, and potential of these compounds in treating gallbladder-related ailments (Hofmann et al., 1997).
Safety and Hazards
The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-2-piperidin-4-ylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-6-8-15-9-7-11/h11,15H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACRTRETQBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)

![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)
![N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2644475.png)



![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)

![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B2644495.png)